molecular formula C22H25NO2 B1663037 alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol CAS No. 101910-24-1

alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol

Cat. No. B1663037
CAS RN: 101910-24-1
M. Wt: 335.4 g/mol
InChI Key: JRLOEMCOOZSCQP-UHFFFAOYSA-N
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Description

REV-5901 is a compound known for its role as a leukotriene receptor antagonist and a 5-lipoxygenase inhibitor. REV-5901 has shown promise in inhibiting the growth of colon carcinoma in vivo .

Scientific Research Applications

REV-5901 has been extensively studied for its scientific research applications, including:

Biochemical Analysis

Biochemical Properties

Rev 5901 plays a crucial role in biochemical reactions. It interacts with enzymes and proteins, particularly lipoxygenases, which convert polyunsaturated fatty acids into biologically active metabolites such as inflammatory mediators—prostaglandins and leukotrienes . The inhibition of lipoxygenases by Rev 5901 is increasingly employed in the treatment of cancer .

Cellular Effects

Rev 5901 has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, cellular morphological changes resulting in a more differentiated phenotype, and cell growth inhibition . In the presence of chloroquine, an autophagy inhibitor, an increased mortality of cells was observed, implying a cytoprotective role of autophagy .

Molecular Mechanism

Rev 5901 exerts its effects at the molecular level through several mechanisms. It has been shown to be a competitive antagonist of peptidoleukotrienes, with a Ki value of 0.7 microM vs. [3H]leukotriene D4 ( [3H]-LTD4) binding to membranes from guinea pig lung . It induces caspase-dependent apoptosis and autophagy .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Rev 5901 has shown to have significant effects on cellular function. A 48-hour treatment resulted in diminished cell viability

Dosage Effects in Animal Models

In animal models, the effects of Rev 5901 vary with different dosages. For instance, in a study where tumors were induced in BALB/c mice, the animals were treated with potential inhibitors including Rev 5901 in a dosage of 30 mg/kg . More detailed studies are required to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

Rev 5901 is involved in the lipoxygenase metabolic pathway. Lipoxygenases convert arachidonic acid into biologically active metabolites . The specific enzymes or cofactors that Rev 5901 interacts with, and its effects on metabolic flux or metabolite levels, need further exploration.

Chemical Reactions Analysis

REV-5901 undergoes various chemical reactions, including:

    Oxidation: REV-5901 can be oxidized to form different metabolites.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: REV-5901 can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

REV-5901 is compared with other similar compounds, such as:

These analogs highlight the uniqueness of REV-5901 in terms of its specific molecular structure and its role as a leukotriene receptor antagonist and 5-lipoxygenase inhibitor.

properties

IUPAC Name

1-[3-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLOEMCOOZSCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00906795
Record name 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101910-24-1
Record name alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101910241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REV 5901
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REV-5901
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNW5RYD8MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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